REACTION_CXSMILES
|
N[CH:2](C1C=CC(OC)=C(OCC)C=1)[CH2:3]C(O)=O.[NH2:18][CH:19]([C:24]1[CH:29]=[CH:28][C:27]([O:30][CH2:31][CH3:32])=[C:26]([O:33][CH3:34])[CH:25]=1)[CH2:20][C:21]([OH:23])=[O:22]>>[NH2:18][CH:19]([C:24]1[CH:29]=[CH:28][C:27]([O:30][CH2:31][CH3:32])=[C:26]([O:33][CH3:34])[CH:25]=1)[CH2:20][C:21]([O:23][CH2:2][CH3:3])=[O:22]
|
Name
|
Intermediate 26
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)O)C1=CC(=C(C=C1)OC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)O)C1=CC(=C(C=C1)OCC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CC(=O)OCC)C1=CC(=C(C=C1)OCC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |